2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine
Overview
Description
“2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine” is a chemical compound with the molecular formula C12H24N2 . It is also known by its CAS number 1012-58-4 .
Molecular Structure Analysis
The molecular structure of “2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine” is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular weight of this compound is 196.33 g/mol .Scientific Research Applications
Synthesis of Diazaspirocycles and Piperazines
Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile led to the efficient synthesis of new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This showcases the utility of azaspirocycles as intermediates in organic synthesis, enabling the creation of complex molecular frameworks with potential pharmaceutical applications (A. Khrustaleva et al., 2018).
Solid-Phase Synthesis Methodologies
The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, was reported, demonstrating the importance of azaspiro[5.5]undecane derivatives in facilitating the rapid assembly of bioactive heterocycles. This approach underscores the versatility of azaspirocycles in enabling the solid-phase synthesis of complex structures, potentially useful for the development of libraries of biologically active molecules (Calum Macleod et al., 2006).
Peptide Synthesis
3-Azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate was introduced as a new reagent for synthesizing N-protected amino acid-ASUD esters, vital for peptide synthesis. This application highlights the compound's role in facilitating the synthesis of peptides, a critical process in the development of therapeutic peptides and in the study of protein-protein interactions (B. Rao et al., 2016).
Spirocyclic Compounds in Organic Synthesis
The synthesis of dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids showcases the compound's utility in the efficient coupling of chiral amino acids, illustrating its significance in the synthesis of dipeptides, which are crucial for the development of peptide-based drugs and for understanding peptide structure and function (Shaik Nowshuddin & A. Reddy, 2011).
Safety and Hazards
The safety and hazards associated with “2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine” are not specified in the available sources . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.
properties
IUPAC Name |
2-(3-azaspiro[5.5]undecan-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-8-11-14-9-6-12(7-10-14)4-2-1-3-5-12/h1-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMKDXTNSHUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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